molecular formula C9H18N2O2S B1371058 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1156601-31-8

3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No. B1371058
CAS RN: 1156601-31-8
M. Wt: 218.32 g/mol
InChI Key: WITUPXDSKABGCX-UHFFFAOYSA-N
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Description

“3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 1156601-31-8 . It has a molecular weight of 218.32 . The IUPAC name for this compound is N-(1,1-dioxidotetrahydro-3-thienyl)-4-piperidinamine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2 .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research demonstrates methods for synthesizing novel compounds involving 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione or its analogs. For example, Dzhavakhishvili et al. (2008) developed an efficient method for synthesizing novel compounds through heterocyclization reactions with aromatic amines, indicating the versatility of this chemical structure in creating new molecules (Dzhavakhishvili et al., 2008).

  • Preparation of Bioactive Compounds : Kuznetsov et al. (2016) highlighted the synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines, involving a novel rearrangement. This indicates the potential of compounds like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione in the synthesis of bioactive or pharmacological compounds (Kuznetsov et al., 2016).

  • DNA Binding and Antitumor Activity : Andreeva et al. (2020) explored derivatives of compounds similar to 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, showing their ability to bind to DNA duplexes and their potential in the search for new antitumor compounds (Andreeva et al., 2020).

Chemical Analysis and Separation Techniques

  • Chromatographic Resolution : Overbeke et al. (1997) investigated the direct liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, underlining the importance of such compounds in analytical chemistry (Overbeke et al., 1997).

  • Enantiomeric Separation : A study by Aboul‐Enein and Bakr (1997) focused on the enantiomeric separation of racemic piperidine-2,6-dione compounds using a specific chromatographic column, demonstrating the chemical's relevance in separation science (Aboul‐Enein & Bakr, 1997).

Biological Activities and Applications

  • Synthesis and Biological Evaluation : Khalid et al. (2016) synthesized a series of compounds containing piperidin-1-ylsulfonyl moieties, indicating the potential biological activities of these derivatives. This highlights the applicability of compounds like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione in biological contexts (Khalid et al., 2016).

  • Antimicrobial Activity : Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, demonstrating their in vitro antibacterial and antifungal activities. This suggests the potential of structurally related compounds, like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, in antimicrobial applications (Prakash et al., 2011).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUPXDSKABGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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